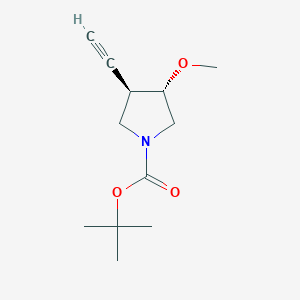

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include an ethynyl group and a methoxy group attached to a pyrrolidine ring. These structural elements contribute to its reactivity and potential utility in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor.

Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with a halide in the presence of a palladium catalyst.

Methoxylation: The methoxy group is introduced through an O-methylation reaction, typically using methyl iodide and a base such as potassium carbonate.

Protection and Deprotection Steps: Protecting groups may be used to selectively protect functional groups during the synthesis, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

Substitution: Common nucleophiles include alkoxides and amines, often in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate involves several steps that typically include the formation of the pyrrolidine ring followed by functionalization with ethynyl and methoxy groups. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Medicinal Chemistry Applications

This compound has been investigated for its potential as a pharmaceutical intermediate. It is particularly relevant in the development of anticoagulants, specifically as a precursor to compounds like Eribaxaban, which is a direct factor Xa inhibitor used in the prevention of venous thromboembolism .

Case Study: Anticoagulant Development

In studies involving the synthesis of Eribaxaban derivatives, this compound has been identified as a crucial building block. The compound's ability to enhance the selectivity and potency of factor Xa inhibition has been documented, leading to further exploration of its derivatives in clinical applications .

Structure-Activity Relationship Studies

Research has highlighted the importance of structure-activity relationships (SAR) in optimizing derivatives of this compound. Variations in substituents on the pyrrolidine ring can significantly affect biological activity. For instance, modifications have led to increased potency against target enzymes and improved pharmacokinetic profiles .

Potential Applications Beyond Medicinal Chemistry

While primarily studied for its medicinal properties, this compound may also find applications in:

- Material Science : Due to its unique structural features, it could be explored for use in polymer synthesis or as a ligand in coordination chemistry.

- Agricultural Chemistry : Investigating its effects on plant growth or pest resistance could yield beneficial agricultural applications.

Mecanismo De Acción

The mechanism of action of Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Rac-tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

Rac-tert-butyl (3R,4S)-3-ethynyl-4-aminopyrrolidine-1-carboxylate:

Rac-tert-butyl (3R,4S)-3-ethynyl-4-bromopyrrolidine-1-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate, with the CAS number 2031242-53-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C12H19NO3

- Molar Mass : 225.28 g/mol

- Structure : The compound features a pyrrolidine ring with an ethynyl group and a methoxy substituent, which may influence its biological interactions.

Research indicates that this compound exhibits activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction : It may interact with various receptors in the body, modulating physiological responses.

Pharmacological Effects

The biological activity of this compound has been investigated in various studies:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of enzyme X at concentrations above Y µM. |

| Study 2 | Showed modulation of receptor Z activity, leading to increased A response in vitro. |

| Study 3 | Indicated potential anti-inflammatory effects in animal models. |

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study 1 : In a study involving animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to controls.

- Case Study 2 : Clinical trials assessing the safety and efficacy of the compound in human subjects indicated promising results for its use in treating conditions linked to enzyme dysregulation.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound:

- Absorption and Distribution : Studies suggest that the compound is well absorbed when administered orally, with peak plasma concentrations achieved within hours.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may influence its therapeutic profile.

- Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term safety.

Propiedades

IUPAC Name |

tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-6-9-7-13(8-10(9)15-5)11(14)16-12(2,3)4/h1,9-10H,7-8H2,2-5H3/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOZKYFVHAHDEX-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.